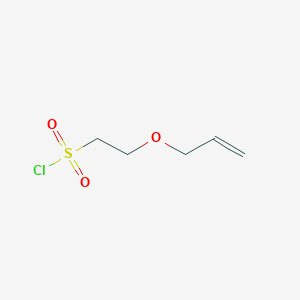
4-Bromo-6-(2,2,2-trifluoroethoxy)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Bromo-6-(2,2,2-trifluoroethoxy)pyrimidine” is a chemical compound with the molecular formula C6H4BrF3N2O . It has a molecular weight of 257.01 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H4BrF3N2O/c7-4-1-5(12-3-11-4)13-2-6(8,9)10/h1,3H,2H2 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It should be stored at 4°C .Scientific Research Applications
Radiosensitization in Clinical Research
- Halogenated pyrimidine analogs like bromodeoxyuridine (BrdUrd) and iododeoxyuridine (IdUrd) are studied as potential clinical radiosensitizers. They enhance the effectiveness of radiation therapy by being incorporated into DNA and increasing the production of DNA strand breaks (Kinsella et al., 1987).
Cell Kinetics and Cancer Research
- BrdUrd is used in cell kinetics studies for cancer research. It gets incorporated into the DNA of proliferating cells, aiding in understanding the cell cycle and planning radio- or chemotherapy (Riccardi et al., 1988).
Effects on DNA Synthesis and Cell Viability
- The incorporation of brominated pyrimidines like BUdR into DNA affects DNA synthesis rates and cell viability, especially when exposed to light (Yang et al., 1970).
Tracing DNA Synthesis in Biomedical Studies
- Thymidine analogues like BrdU are used to tag dividing cells in biomedical research. This allows for studying various aspects of cell biology, including stem cell research and cancer biology (Cavanagh et al., 2011).
Chemical Synthesis and Functionalization
- The stability of pyrimidyllithium species, like 4-Bromo-6-(trifluoromethyl)pyrimidine, is explored for chemical synthesis and functionalization. These compounds can be transformed into various derivatives with potential applications in pharmaceuticals (Schlosser et al., 2006).
Mutagenic Effect in Genetic Research
- Certain pyrimidine analogs, due to their structural similarity to nucleic acid bases, are used to study their mutagenic effects on organisms like T4 phages. This contributes to our understanding of genetic mutation processes (Freese, 1959).
Research in Photobiology
- Studies on pyrimidine photoproducts, including those from halogenated pyrimidines, provide insights into DNA damage and repair mechanisms following UV exposure (Kim et al., 1994).
Safety and Hazards
Properties
IUPAC Name |
4-bromo-6-(2,2,2-trifluoroethoxy)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF3N2O/c7-4-1-5(12-3-11-4)13-2-6(8,9)10/h1,3H,2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYQKSCEFKEYNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1Br)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


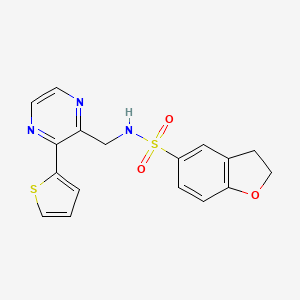

![N-[(2,2-Dimethyl-1,1-dioxothiolan-3-yl)methyl]prop-2-enamide](/img/structure/B2888487.png)
![N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2-(pyrrolidin-1-yl)acetamide](/img/structure/B2888488.png)
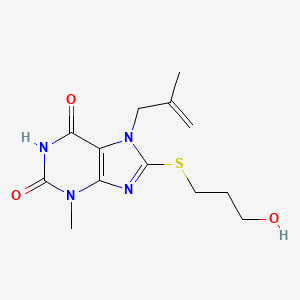

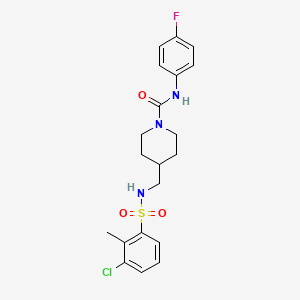
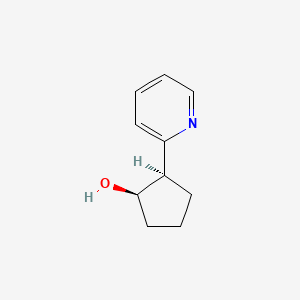

![4-(4-fluorophenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2888497.png)
![1-(2-Methylpropyl)-2-[(4-phenylmethoxyphenoxy)methyl]aziridine](/img/structure/B2888498.png)
